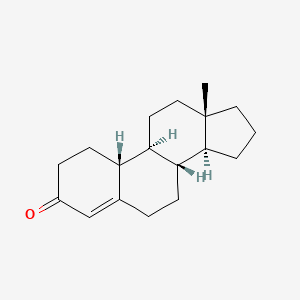

Estr-4-en-3-one

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C18H26O |

|---|---|

Poids moléculaire |

258.4 g/mol |

Nom IUPAC |

(8R,9S,10R,13S,14S)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C18H26O/c1-18-9-2-3-17(18)16-6-4-12-11-13(19)5-7-14(12)15(16)8-10-18/h11,14-17H,2-10H2,1H3/t14-,15+,16+,17-,18-/m0/s1 |

Clé InChI |

JFEPJTGMGDGPHJ-PNKHAZJDSA-N |

SMILES isomérique |

C[C@@]12CCC[C@H]1[C@@H]3CCC4=CC(=O)CC[C@@H]4[C@H]3CC2 |

SMILES canonique |

CC12CCCC1C3CCC4=CC(=O)CCC4C3CC2 |

Origine du produit |

United States |

Chemical Synthesis and Derivatization Strategies for Estr 4 En 3 One

Total Synthesis Approaches to the Estr-4-en-3-one Scaffold

Total synthesis routes aim to construct the complete tetracyclic steroid system from non-steroidal starting materials. These approaches often involve the formation of the individual rings (A, B, C, and D) in a stepwise manner or through cascade reactions.

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of the this compound scaffold typically involves identifying key bonds that can be strategically disconnected to simpler, readily available precursors. Common disconnections focus on forming the steroid rings. For instance, strategies might involve breaking bonds in the B or C rings to arrive at intermediates that can be formed through reactions like Diels-Alder cycloadditions or intramolecular cyclizations. Another approach involves assembling the A and B rings first, followed by the stereocontrolled annulation of the C and D rings. Radical-mediated cascade reactions have also been explored as a conceptually distinct approach to construct the estrane (B1239764) skeleton. pnas.org

Stereoselective and Enantioselective Synthesis Routes

Achieving the correct stereochemistry at the multiple chiral centers within the steroid structure is paramount in total synthesis. Stereoselective routes employ reactions that favor the formation of specific stereoisomers. Enantioselective synthesis, a subset of stereoselective synthesis, aims to produce a single enantiomer of a chiral compound in unequal amounts. wikipedia.org This is particularly important for biologically active steroids, where different enantiomers can have vastly different pharmacological profiles.

Early total syntheses of 19-nor steroids, including the estrane skeleton, explored various stereocontrolled approaches. nih.govnih.govnih.govacs.orgacs.org For example, some methods have focused on controlling the stereochemistry during the formation of the C and D rings onto a pre-formed A/B ring system. Asymmetric synthesis techniques, often employing chiral catalysts or auxiliaries, are crucial for obtaining enantiomerically pure this compound. wikipedia.org Research has described enantioselective total syntheses of related estrane compounds, highlighting the importance of asymmetric induction in constructing the chiral centers with the desired configuration. acs.orgnih.gov

Catalytic Methods in this compound Synthesis

Catalytic methods play a significant role in modern total synthesis by improving efficiency, selectivity, and sustainability. Various catalysts, including transition metal complexes and organocatalysts, have been employed in steroid synthesis. For example, transition-metal-catalyzed alkyne cyclizations have been investigated as a route to the estrone (B1671321) nucleus, a related structure to this compound. uoi.gr Rhodium-catalyzed cycloaddition reactions have also been utilized in the construction of complex polycyclic systems relevant to steroid synthesis. acs.org The use of chiral catalysts is particularly important for achieving enantioselectivity in total synthesis routes.

Semisynthesis of this compound from Natural Precursors

Semisynthesis involves the chemical modification of readily available natural products that already possess a significant portion of the desired steroid scaffold. This approach can be more efficient than total synthesis, especially when the natural precursor is abundant.

Biocatalytic Transformations from Plant or Fungal Steroids

Biocatalysis, utilizing enzymes or microorganisms, offers an environmentally friendly and often highly selective approach to steroid transformations. While this compound is primarily a synthetic steroid, natural steroids from plants and fungi can serve as starting materials for semisynthesis. Plants produce various steroids, including phytosterols (B1254722) and phytoecdysteroids. mdpi.commdpi.comresearchgate.net Some plant species have even been found to contain trace amounts of mammalian steroid hormones like estrone and testosterone (B1683101). mdpi.comnih.gov

Biocatalytic transformations can be used to introduce or modify functional groups and alter the steroid skeleton. For instance, microbial transformations have been explored for the modification of androstane (B1237026) and androstene steroids. mdpi.com While direct biocatalytic routes specifically to this compound from plant or fungal steroids are less commonly reported compared to chemical methods, biocatalysis can be employed for specific steps, such as selective oxidation or reduction, within a semisynthetic route starting from a natural precursor with a similar ring structure. Studies have investigated the biocatalytic oxidation of phytosterols like beta-sitosterol (B1209924) to related compounds like stigmast-4-en-3-one using microorganisms. nih.gov

Chemical Modifications of Animal Steroid Precursors (e.g., androgens, progestogens)

Animal steroids, such as androgens (e.g., testosterone, androstenedione) and progestogens (e.g., progesterone), are common precursors for the semisynthesis of 19-norsteroids like this compound. These natural hormones already possess the core steroid structure, requiring modifications primarily in the A ring and the removal of the C-19 methyl group.

Testosterone (17β-hydroxyandrost-4-en-3-one) is a particularly relevant precursor due to its structural similarity to this compound, differing mainly by the presence of the C-19 methyl group and the hydroxyl group at C-17. Semisynthesis from testosterone typically involves the removal of the C-19 methyl group, often through a multi-step process that may involve oxidation and fragmentation reactions. jst.go.jp Androstenedione (B190577) (androst-4-ene-3,17-dione), another endogenous steroid, can also serve as a precursor. wikipedia.orgbio-rad.com Progesterone (B1679170) (pregn-4-ene-3,20-dione), a C21 steroid, can be converted to C19 steroids like androstenedione through enzymatic or chemical degradation of the side chain, which can then be further modified to yield this compound. nih.govwikipedia.org

Chemical strategies for the removal of the C-19 methyl group from androgens often involve functionalization of the C-19 methyl, followed by its elimination or fragmentation. For example, processes involving 19-hydroxy-3-keto-Δ⁴-steroids have been described for the preparation of 19-norsteroids. google.com The conversion of androstenedione to estrone, a related 19-norsteroid with an aromatic A ring, involves the removal of the C-19 carbon via aromatization catalyzed by aromatase enzymes in biological systems bio-rad.com, or through chemical methods in semisynthesis. Semisynthetic routes from precursors like 11α-hydroxy-18-methyl-estra-4-en-3,17-dione have also been explored for the synthesis of related 19-norsteroids. google.comgoogle.com

Data regarding specific yields and conditions for the conversion of various animal steroid precursors to this compound are scattered across the literature and highly dependent on the specific route and conditions employed. However, the general principle involves targeted chemical transformations to cleave the C10-C19 bond and modify the A ring to the α,β-unsaturated ketone system present in this compound.

| Precursor (Example) | Key Transformation(s) | Notes |

| Testosterone | C-19 methyl removal, C17 oxidation or modification | Multi-step chemical processes |

| Androstenedione | C-19 methyl removal | May involve oxidative steps |

| Progesterone | Side chain degradation, C-19 methyl removal | Requires cleavage of C17 side chain |

Advanced Synthetic Methodologies Applied to this compound

Advanced synthetic approaches for this compound and related structures leverage modern chemical principles and techniques to enhance efficiency and reduce environmental impact.

Green Chemistry Principles in this compound Synthesis

Green Chemistry principles advocate for the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances. psu.educonsensus.appnih.govepa.govsigmaaldrich.com Applying these principles to this compound synthesis involves strategies such as using renewable feedstocks, employing safer solvents, increasing atom economy, and developing energy-efficient reactions. psu.educonsensus.appnih.govepa.gov For instance, research explores the use of water as a solvent in iridium-catalyzed reduction-elimination reactions of steroidal 4-en-3-ones, offering a greener alternative to traditional organic solvents. researchgate.net The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes. psu.educonsensus.appnih.govepa.govsigmaaldrich.com

| Principle | Application in this compound Synthesis (Conceptual) |

| 1. Prevention of Waste | Designing syntheses to minimize by-products and waste streams. |

| 2. Atom Economy | Maximizing the incorporation of starting materials into the final product. |

| 3. Less Hazardous Syntheses | Using less toxic reagents and reaction conditions. |

| 5. Safer Solvents & Auxiliaries | Employing environmentally benign solvents like water. researchgate.net |

| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. psu.educonsensus.appnih.gov |

| 7. Use of Renewable Feedstocks | Utilizing renewable resources where feasible. psu.educonsensus.appnih.gov |

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are conducted in a continuously flowing stream rather than in batches, offers advantages in terms of process control, safety, and efficiency, particularly for scale-up. nih.govwikipedia.orgmdpi.comeuropa.eursc.org While specific examples focusing solely on the synthesis of this compound via flow chemistry were not prominently found, flow chemistry has been successfully applied to the synthesis of other steroids and complex molecules, suggesting its potential applicability to this compound synthesis and its derivatives. nih.govmdpi.com This technique allows for better heat and mass transfer, improved reaction reproducibility, and the potential for telescoping reaction sequences without intermediate purification. nih.govmdpi.com

Photochemical and Electrochemical Synthetic Routes

Photochemical and electrochemical methods offer alternative avenues for chemical synthesis, often enabling unique transformations under milder conditions compared to traditional thermal methods. While the provided search results did not detail the specific application of photochemical or electrochemical routes solely for the synthesis of this compound itself, electrochemical reduction has been explored in the synthesis of related estrane derivatives. scispace.com The application of these techniques to this compound synthesis could potentially lead to novel synthetic pathways with improved selectivity and reduced reliance on harsh chemical reagents.

Chemical Modifications and Analog Design of this compound

The this compound core structure can be chemically modified at various positions to create analogs with altered biological activities or to serve as tools for biological research.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives involves introducing various functional groups onto the steroid skeleton. This can be achieved through a range of reactions, including alkylation, halogenation, oxidation, and reduction, often targeting specific positions on the A, B, C, or D rings. For example, the synthesis of 10β-fluoroestra-1,4-dien-3-ones, which are related to this compound, has been reported using Selectfluor as a fluorinating agent. mdpi.com The synthesis of 2-substituted derivatives of estrone and estradiol (B170435), which share structural features with this compound, has also been explored. google.com These modifications can lead to compounds with different pharmacological properties or metabolic profiles.

Development of Biological Probes based on this compound (e.g., affinity labels, fluorescent tags)

This compound derivatives can be designed as biological probes to study steroid-protein interactions and cellular processes. This involves conjugating the steroid structure to reporter molecules such as fluorescent tags or to reactive groups for use as affinity labels. For instance, fluorescent 4,6,8(14)-trien-3-one steroids, related to the this compound core, have been synthesized as probes for studying steroid-protein interactions. nih.gov Affinity labels based on steroidal structures are designed to bind irreversibly to target proteins, aiding in the identification and characterization of binding sites. nih.govnih.govoup.com The development of such probes requires careful synthetic strategies to attach the label without disrupting the binding affinity of the steroid scaffold. neb.commdpi.com

| Type of Probe | Description | Example (Conceptual based on related steroids) |

| Affinity Labels | Compounds designed to bind irreversibly to a biological target. nih.govnih.govoup.com | This compound derivative with a reactive group (e.g., epoxide, activated ester). |

| Fluorescent Tags | Compounds conjugated to a fluorophore for visualization and detection. nih.gov | This compound derivative linked to a fluorescent dye. nih.govgoogle.com |

Isotope-Labeling for Mechanistic and Analytical Studies

Isotope labeling is a valuable technique for elucidating reaction mechanisms, tracking metabolic pathways, and serving as internal standards in quantitative analysis. For this compound and related steroids, deuterium (B1214612) (²H), tritium (B154650) (³H), and carbon-13 (¹³C) are commonly used isotopes.

Deuterium labeling can be introduced at various positions on the steroid skeleton. For instance, deuterium-labeled androst-4-ene-3-ones have been prepared with labeling at positions C-4, C-6α, C-6β, C-16, and C-19 for studies on enzymatic aromatization cdnsciencepub.com. The synthesis of deuterium-labeled steroids often involves specific reactions such as base exchange in the presence of deuterium oxide or reduction with deuterated reducing agents like sodium borodeuteride nih.gov. A method for preparing [6,7,7-²H₃] sterols and steroids starts with a Δ⁵-sterol, involves forming a 6-oxo-3α,5α-cyclosteroid, followed by base exchange in deuterium oxide to introduce two deuteriums at C-7, and then reduction of the 6-oxo group with sodium borodeuteride to add a third deuterium at C-6 nih.gov. Deuterium labeling at C-2 and C-4 of estradiol-17β, a related estrane steroid, can be achieved from chloromercurio precursors using deuterated acetic acid and deuterium oxide nih.gov.

Tritium labeling is frequently employed for high-sensitivity detection in biological studies, such as radioimmunoassays. Tritium-labeled estradiene derivatives have been developed for studying and determining steroids in biological fluids google.com. The preparation of tritium-labeled norgestrel, a compound structurally related to this compound, has been described, starting from a multi-ene estrane precursor researchgate.net. Improvements for small-scale radiosynthesis of tritiated compounds, including a related this compound derivative (17β-hydroxy-17α-ethinylthis compound), have also been reported nih.gov.

Carbon-13 labeling, particularly at specific carbon atoms, is useful for tracing metabolic fates and enhancing structural elucidation by NMR spectroscopy. The synthesis of [3,4-¹³C₂]steroids, including [3,4-¹³C₂]testosterone (an isomer of this compound with a different ring junction configuration), has been achieved by condensing A-ring enollactones with [1,2-¹³C₂]acetyl chloride, followed by cyclization nih.gov.

Isotope-labeled internal standards are crucial for accurate quantification of steroids in complex matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) via isotope dilution methods . For instance, d₃-estr-4-en-17β-ol-3-one triethylammonium (B8662869) salt has been characterized using techniques including HPLC with UV detection and ¹H NMR, indicating its use as a potential standard industry.gov.au. Deuterium-labeled internal standards are essential for confirming the exogenous origin of steroids in doping control analysis using isotope ratio mass spectrometry (IRMS) dshs-koeln.deuniroma1.it.

Analytical Characterization of Synthetic this compound and its Intermediates

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of synthetic this compound and its intermediates. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Confirmation (NMR, Mass Spectrometry, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the hydrogen and carbon framework of the molecule. For this compound derivatives, characteristic signals corresponding to the protons and carbons in the steroid rings, the C-3 carbonyl group, and the C-4 double bond are expected. For example, ¹H NMR data for 17β-hydroxythis compound (nandrolone) shows a singlet at δ 0.80 ppm for the C-18 methyl protons and a singlet at δ 5.83 ppm for the C-4 vinylic proton tandfonline.com. Estr-4-en-3,17-dione shows a singlet at δ 0.92 ppm for the C-18 protons and a singlet at δ 5.86 ppm for the C-4 proton in its ¹H NMR spectrum tandfonline.com. Quantitative NMR (qNMR) is also used to determine the certified purity value of reference materials like 17β-hydroxythis compound industry.gov.au.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in identification. Electron ionization (EI) mass spectrometry is commonly used for steroids. The EI mass spectrum of 17β-hydroxythis compound shows a prominent molecular ion peak at m/z 274, corresponding to its molecular formula C₁₈H₂₆O₂ tandfonline.comnist.govnih.gov. Characteristic fragmentation ions are also observed, providing structural insights tandfonline.comnist.govnih.gov. Estr-4-en-3,17-dione shows a molecular ion peak at m/z 272 tandfonline.com. GC-MS is widely used for the analysis of steroids, often utilizing EI ionization core.ac.uknih.govijpsr.cominnovareacademics.in. LC-MS and LC-MS/MS techniques are also employed, particularly for less volatile or more polar derivatives and for enhanced sensitivity and specificity nih.govnih.govdshs-koeln.de.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, a strong absorption band is expected around 1675 cm⁻¹ due to the α,β-unsaturated carbonyl group at C-3 tandfonline.comnist.govspectrabase.com. Other characteristic bands correspond to C-H stretching, C=C stretching, and C-O stretching vibrations tandfonline.comnist.govspectrabase.com. The IR spectrum of 17β-hydroxythis compound shows characteristic peaks including one at 1675 cm⁻¹ tandfonline.com.

UV-Vis Spectroscopy: UV-Vis spectroscopy is useful for detecting chromophores, such as the α,β-unsaturated ketone system in this compound. This functional group typically exhibits an absorption maximum (λmax) in the UV region, around 230-250 nm caymanchem.comcaymanchem.comoup.comresearchgate.net. For example, nandrolone (B1676933) benzoate, a derivative, has a λmax at 234 nm caymanchem.com, while nandrolone propionate (B1217596) shows a λmax at 236 nm caymanchem.com. HPLC with UV detection is a common analytical method, utilizing the UV absorption properties of the compounds industry.gov.auoup.comindustry.gov.aulgcstandards.comresearchgate.net.

Chromatographic Purity and Isomeric Separation Techniques (HPLC, GC)

Chromatographic methods are indispensable for assessing the purity of synthetic this compound and its intermediates and for separating closely related isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing steroids due to their varying polarities. Reversed-phase HPLC with a C18 column is commonly used, often with acetonitrile-water or methanol-water mobile phases oup.comresearchgate.net. UV detection at wavelengths around the λmax of the steroid is typical industry.gov.auoup.comindustry.gov.aulgcstandards.comresearchgate.net. HPLC can be used for both analytical purity assessment and preparative separation tandfonline.comnih.gov. The elution order of various steroids, including this compound (nandrolone) and its derivatives, has been established using specific HPLC conditions oup.comresearchgate.net. HPLC coupled with mass spectrometry (HPLC-MS) provides enhanced specificity and sensitivity for complex samples nih.govdshs-koeln.de.

Gas Chromatography (GC): GC is suitable for the analysis of volatile or derivatized steroids. GC is often coupled with mass spectrometry (GC-MS) for identification and quantification core.ac.uknih.govijpsr.cominnovareacademics.innih.gov. GC-MS is a primary technique in forensic analysis and doping control for detecting synthetic steroids uniroma1.itcore.ac.uknih.govijpsr.com. The separation of steroid isomers can be achieved using specific GC columns and temperature programs.

Other Chromatographic Techniques: Thin-layer chromatography (TLC) and high-performance thin-layer chromatography (HPTLC) can also be used for monitoring reaction progress and assessing purity, although they typically offer lower resolution and sensitivity compared to HPLC and GC tandfonline.comgoogle.com.

The combination of these analytical techniques provides a comprehensive approach to the characterization of synthetic this compound and its intermediates, ensuring their identity, purity, and structural integrity.

Biosynthesis and Biotransformation Pathways of Estr 4 En 3 One

Putative Biosynthetic Origins of Estr-4-en-3-one in Biological Systems

The biosynthesis of steroid hormones, including those structurally related to this compound, typically originates from cholesterol. The conversion of cholesterol, a C27 steroid, involves a series of enzymatic reactions to produce C19 and C18 steroids genome.jp. This compound is an estrane-based steroid, characterized by a C18 skeleton and a ketone group at the C-3 position and a double bond between C-4 and C-5.

Enzymatic Pathways from Cholesterol or Related Steroid Precursors

The primary pathway for steroid biosynthesis from cholesterol involves the initial conversion of cholesterol to pregnenolone (B344588), catalyzed by the cholesterol side-chain cleavage enzyme (CYP11A1) genome.jp. Pregnenolone is then a precursor for various steroid classes, including androgens and estrogens genome.jp. While the direct biosynthetic pathway to this compound from cholesterol in humans is not as clearly defined as the major pathways to androgens (like testosterone (B1683101) and androstenedione) or estrogens (like estrone (B1671321) and estradiol), related 4-en-3-one steroids are key intermediates in these pathways genome.jp.

Androst-4-ene-3,17-dione, a C19 steroid with a 4-en-3-one structure, is a crucial intermediate in the biosynthesis of both androgens and estrogens genome.jp. It is formed from dehydroepiandrosterone (B1670201) (DHEA) via the Δ5 pathway or directly from pregnenolone via the Δ4 pathway, with the involvement of 3β-hydroxysteroid dehydrogenase (3β-HSD) enzymes genome.jpwikipedia.org. The conversion of androst-4-ene-3,17-dione to estrogens like estrone involves aromatization of the A-ring, catalyzed by aromatase (CYP19A1) genome.jpbio-rad.com.

Estr-4-en-3,17-dione, also known as 19-norandrostenedione (B190405), is a C18 steroid with a 4-en-3-one structure, similar to this compound but with a ketone at C-17 instead of C-3. It can be converted to nandrolone (B1676933) (17β-hydroxythis compound) by 17β-hydroxysteroid dehydrogenase tandfonline.comtandfonline.comnih.gov. While this compound itself is not a primary sex hormone, its structural similarity to key steroid intermediates suggests potential, albeit perhaps minor or species-specific, biosynthetic routes or its formation as a metabolite of other steroids.

Role of Specific Cytochrome P450 Enzymes and Hydroxysteroid Dehydrogenases

Cytochrome P450 enzymes (CYPs) and hydroxysteroid dehydrogenases (HSDs) are central to steroid biosynthesis and metabolism. CYP enzymes catalyze various oxidative reactions, including hydroxylations and aromatization uniprot.orguniprot.org. HSDs catalyze the interconversion of hydroxyl and ketone groups on steroids, often coupled with NAD(P)+/NAD(P)H cofactors wikipedia.orgoup.comuniprot.org.

Specific CYP isoforms, such as CYP19A1 (aromatase), are well-established for their role in converting C19 androgens to C18 estrogens by removing the C-19 methyl group and creating an aromatic A-ring genome.jpbio-rad.com. Other CYPs, like CYP1A2, CYP3A4, and CYP3A5, are involved in the hydroxylation of estrogens and other steroids at various positions uniprot.orguniprot.orgnih.gov.

Hydroxysteroid dehydrogenases, including 3β-HSD and 17β-HSD, are crucial for converting Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids and interconverting 17-ketones and 17β-hydroxyls, respectively wikipedia.orgoup.com. These enzymatic activities are fundamental to the formation of the 4-en-3-one structure found in many biologically active steroids, including potentially this compound or its precursors. For instance, 3β-HSD catalyzes the conversion of 3β-hydroxyandrost-5-en-17-one (DHEA) to androst-4-ene-3,17-dione wikipedia.org.

While direct enzymatic pathways specifically forming this compound from cholesterol or common steroid precursors in major endocrine tissues are not extensively documented in the provided search results, the enzymes involved in the biosynthesis of related 4-en-3-one steroids (like androst-4-ene-3,17-dione and 17β-hydroxythis compound) highlight the types of enzymatic machinery that could potentially be involved in its formation or the formation of its direct precursors.

Metabolic Fates and Biotransformation of this compound

The metabolic transformation of steroids like this compound involves enzymatic reactions aimed at increasing their water solubility and facilitating their excretion. These processes primarily occur in the liver but can also take place in other tissues .

Phase I Metabolic Reactions (Hydroxylation, Oxidation, Reduction)

Phase I metabolism of steroids often involves the introduction or modification of functional groups through reactions like hydroxylation, oxidation, and reduction iptsalipur.org. These reactions are largely catalyzed by cytochrome P450 enzymes and hydroxysteroid dehydrogenases iptsalipur.org.

Hydroxylation is a common phase I reaction, introducing hydroxyl groups at various positions on the steroid ring structure tandfonline.comtandfonline.comnih.govrsc.orgcdnsciencepub.comcdnsciencepub.comnih.gov. Microbial biotransformation studies on this compound and related compounds demonstrate hydroxylation at positions such as C-6, C-9, C-10, C-11, C-15, and C-16 tandfonline.comtandfonline.comnih.govrsc.orgcdnsciencepub.comcdnsciencepub.comnih.gov. For example, incubation of this compound with Rhizopus nigricans resulted in 16-oxygenated products, including 10β,16β-dihydroxy-Δ4-3-ketone rsc.org. Biotransformation of nandrolone decanoate (B1226879), which is metabolized to 17β-hydroxythis compound and estr-4-en-3,17-dione, by Neurospora crassa yielded hydroxylated metabolites at C-6β and C-9α tandfonline.comtandfonline.com. Similarly, transformation of ethisterone (B1671409) (17α-ethynyl-17β-hydroxyandrost-4-en-3-one) by Aspergillus niger and Cunninghamella blakesleeana produced hydroxylated products at C-6α, C-6β, C-7β, C-11α, and C-15β nih.gov.

Reduction reactions also play a significant role in the metabolism of 4-en-3-one steroids. The reduction of the Δ4 double bond leads to the formation of 5α- and 5β-reduced metabolites helsinki.fi. The reduction of ketone groups, such as the C-3 ketone in this compound, can also occur, leading to the formation of hydroxylated metabolites at that position caldic.comdshs-koeln.de. The stereochemistry of the resulting hydroxyl group (α or β) can be influenced by the enzyme and the configuration of the A-ring caldic.com.

Oxidation reactions, beyond hydroxylation, can also occur. For instance, the oxidation of hydroxyl groups to ketones, catalyzed by HSDs, is a reversible reaction important in steroid metabolism iptsalipur.org.

Identification of Involved Enzymes (e.g., specific CYP isoforms, HSDs)

Specific enzymes are responsible for the observed phase I transformations of this compound and related steroids. Cytochrome P450 enzymes are key players in hydroxylation reactions uniprot.orguniprot.org. While the specific CYP isoforms involved in the direct hydroxylation of this compound are not explicitly detailed in every search result, studies on related steroids provide insight. For example, CYP1A2, CYP3A4, and CYP3A5 are known to catalyze hydroxylation of estrogens and other steroids uniprot.orguniprot.orgnih.gov. Microbial biotransformations highlight the enzymatic capabilities of various microorganisms, where specific microbial enzymes, including monooxygenases and reductases, drive the observed transformations tandfonline.comtandfonline.comnih.govscispace.com.

Hydroxysteroid dehydrogenases are involved in the oxidation and reduction of hydroxyl and ketone groups. Enzymes like 3α-HSD and 3β-HSD catalyze the interconversion of 3-ketones and 3-hydroxyls, while 17β-HSD interconverts 17-ketones and 17β-hydroxyls wikipedia.orgoup.com. These enzymes are crucial for the reduction of the 4-en-3-one system and the subsequent reduction of the 3-ketone. For instance, 5α- and 5β-reductases are responsible for the reduction of the Δ4 double bond helsinki.fi.

Microbial biotransformation studies have identified specific enzymatic activities in different fungal and bacterial species that catalyze hydroxylations at various positions and reductions of ketone groups tandfonline.comtandfonline.comnih.govscispace.commdpi.comresearchgate.net.

Regioselectivity and Stereoselectivity of Biotransformations

Biotransformations of steroids often exhibit high regioselectivity (preference for reaction at a specific position) and stereoselectivity (preference for the formation of a specific stereoisomer) caldic.commdpi.comorientjchem.org. The regioselectivity of hydroxylation by CYP enzymes is influenced by the specific isoform and the structure of the steroid substrate nih.gov. For example, CYP1B1 shows a preference for 4-hydroxylation of estradiol (B170435), while CYP1A2 and CYP3A4 primarily catalyze 2-hydroxylation .

Microbial biotransformations are particularly noted for their regio- and stereoselectivity, which can be exploited for the synthesis of specific steroid derivatives mdpi.comorientjchem.org. Studies have shown that different microorganisms can hydroxylate steroids at distinct positions and with specific stereochemical outcomes tandfonline.comtandfonline.comnih.govnih.govscispace.commdpi.com. For instance, Rhizopus nigricans showed a preference for 16-hydroxylation of this compound, yielding predominantly the 10β,16β-dihydroxy product rsc.org. The reduction of the Δ4 double bond by 5α- and 5β-reductases is stereoselective, leading to the formation of either 5α- or 5β-isomers, with the ratio depending on the enzyme and conditions helsinki.fi. Similarly, the reduction of the C-3 ketone can be stereoselective, producing primarily 3α- or 3β-hydroxy metabolites depending on the enzyme and the A-ring configuration caldic.com.

The regioselectivity and stereoselectivity observed in the biotransformation of this compound and related compounds are a result of the specific binding interactions between the steroid substrate and the active sites of the involved enzymes, which orient the substrate for reaction at a particular position and from a specific face of the molecule.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not found in search results (structurally related compounds found) |

| Cholesterol | 5997 |

| Pregnenolone | 5854 |

| Androst-4-ene-3,17-dione | 123223 |

| Dehydroepiandrosterone (DHEA) | 5881 |

| Testosterone | 173445 |

| Estrone | 5851 |

| Estradiol | 5750 |

| Estr-4-en-3,17-dione (19-norandrostenedione) | 92834 nih.gov |

| 17β-hydroxythis compound (Nandrolone) | 6216 |

| Ethisterone | 138 nih.gov |

| 10β,16β-dihydroxy-Δ4-3-ketone (this compound, 10,16-dihydroxy-) | Not found in search results |

| 6β,17β-dihydroxythis compound | Not found in search results (mentioned as metabolite) tandfonline.comtandfonline.com |

| 9α,17β-dihydroxythis compound | Not found in search results (mentioned as metabolite) tandfonline.comtandfonline.com |

| 17α-ethynyl-6α,17β-dihydroxyandrost-4-en-3-one | Not found in search results (mentioned as metabolite) nih.gov |

| 17α-ethynyl-11α,17β-dihydroxyandrost-4-en-3-one | Not found in search results (mentioned as metabolite) nih.gov |

| 17α-ethynyl-6β,15β,17β-trihydroxyandrost-4-en-3-one | Not found in search results (mentioned as metabolite) nih.gov |

| 17α-ethynyl-7β,15β,17β-trihydroxyandrost-4-en-3-one | Not found in search results (mentioned as metabolite) nih.gov |

Note: While the PubChem CID for this compound itself was not directly found in the search snippets, CIDs for structurally related compounds and metabolites were available and are included.

Data Tables

Based on the search results, detailed quantitative data tables on specific enzyme activities or metabolite yields for this compound itself are limited. However, the following table summarizes some of the microbial biotransformation results for estr-4-en-3,17-dione and nandrolone decanoate, which are structurally related and highlight typical biotransformation pathways.

| Substrate | Microorganism | Reaction Type(s) | Major Metabolite(s) | Yield (%) | Citation |

| Nandrolone decanoate | Neurospora crassa | Hydrolysis, Oxidation, Hydroxylation | Estr-4-en-3,17-dione, 17β-hydroxythis compound, 6β,17β-dihydroxythis compound, 9α,17β-dihydroxythis compound | Varied | tandfonline.comtandfonline.com |

| Nandrolone decanoate | F. fujikuroi | Hydrolysis, Oxidation | 17β-hydroxythis compound, Estr-4-en-3,17-dione | 25.4, 33 | nih.govresearchgate.net |

| Estr-4-en-3,17-dione | Rhizopus nigricans | Hydroxylation | 10β,16β-dihydroxy-Δ4-3-ketone (and others) | ~68 (total 16-oxygenated) | rsc.org |

This table illustrates the diverse metabolic capabilities of microorganisms in transforming estrane-based steroids, primarily through hydroxylation and oxidation/reduction reactions, often with notable regioselectivity.

Phase II Conjugation Pathways (Glucuronidation, Sulfation, Methylation)

Phase II biotransformation reactions, also known as conjugation reactions, involve the attachment of endogenous hydrophilic molecules to the steroid structure or its phase I metabolites. This process significantly increases the polarity and water solubility of the compounds, promoting their excretion from the body, primarily via urine or bile nih.govlongdom.orgslideshare.netresearchgate.net. Key phase II pathways for steroids and their metabolites include glucuronidation, sulfation, and methylation nih.govlongdom.orgslideshare.netresearchgate.netupol.cz.

Enzyme Systems Involved in Conjugate Formation

The major enzymes catalyzing phase II conjugation reactions are transferases researchgate.netupol.cz.

Glucuronidation: This is a predominant phase II reaction mediated by UDP-glucuronosyltransferases (UGTs) longdom.orgupol.cz. UGTs catalyze the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to suitable functional groups (hydroxyl, carboxyl, amino, or thiol) on the substrate slideshare.netresearchgate.net. This pathway is crucial for the detoxification and excretion of many endogenous compounds, including steroid hormones, and numerous xenobiotics upol.cz. Studies involving nandrolone metabolites have demonstrated that UGT enzymes, particularly those found in liver microsomes, are highly active in forming glucuronide conjugates acs.orgnih.govresearchgate.net.

Sulfation: Sulfation involves the transfer of a sulfonate group (SO3-) from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the substrate researchgate.net. This reaction is catalyzed by sulfotransferases (SULTs) longdom.orgupol.cz. Sulfation is particularly important in the metabolism of various hormones, including estrogens longdom.org. The formation of sulfates and sulfamates are examples of conjugates formed via this pathway researchgate.net.

Methylation: Methylation is catalyzed by methyltransferase enzymes and involves the addition of a methyl group (-CH3) to a substrate, often to oxygen or nitrogen atoms longdom.orgresearchgate.net. While methylation may not always increase water solubility, it can alter the biological activity of the compound longdom.orgslideshare.net. Various methyltransferases, such as thiopurine S-methyl transferase (TPMT) and catechol O-methyl transferase (COMT), are involved in this process upol.cz.

In Vitro and Ex Vivo Models for Biotransformation Studies

In vitro and ex vivo models are essential tools for investigating the biotransformation pathways of compounds like this compound and its related steroids, allowing for controlled study of enzymatic reactions and metabolite identification.

Microsomal and Cytosolic Fraction Incubation Studies (from non-human sources)

Microsomal fractions, typically prepared from liver tissue, are rich in membrane-bound enzymes, including cytochrome P450 enzymes (Phase I) and UGTs (Phase II) slideshare.netacs.orgnih.govresearchgate.net. Cytosolic fractions contain soluble enzymes like SULTs and methyltransferases nih.gov. Incubation studies using these fractions from non-human sources, such as rat liver microsomes, have been widely used to characterize the enzymatic formation of steroid conjugates. For example, liver microsomes from induced rats have been utilized as a source of UGTs to synthesize and characterize glucuronide conjugates of nandrolone metabolites acs.orgnih.govresearchgate.net. These studies can provide insights into the specific enzymes involved and the kinetics of the conjugation reactions acs.orgresearchgate.net.

Isolated Cell Models (e.g., primary hepatocytes, specific cell lines) for Metabolic Profiling

Isolated cell models, such as primary hepatocytes and various cell lines, offer a more complex system than enzyme fractions, retaining many of the cellular components and pathways involved in metabolism.

Primary Hepatocytes: Primary hepatocytes, isolated directly from liver tissue (including non-human sources), are considered a gold standard for in vitro metabolism studies as they maintain many in vivo-like enzyme expression levels and metabolic functions thermofisher.comsigmaaldrich.comlnhlifesciences.org. They are used to evaluate metabolic stability, identify metabolites, and study enzyme induction and drug-drug interactions thermofisher.comsigmaaldrich.comlnhlifesciences.org. Studies using primary hepatocytes from various species (including mice) have been conducted to investigate steroid metabolism and other metabolic pathways nih.gov.

Specific Cell Lines: Various cell lines, including hepatoma cell lines, are also employed for metabolic profiling. While some cell lines may not fully replicate the metabolic capacity of primary hepatocytes, specific lines can be useful for studying particular enzymes or pathways thermofisher.commdpi.com. For instance, HepG2 and Huh7 cells (human hepatoma cell lines) and McA-RH7777 cells (rat hepatocellular carcinoma cell line) have been used in metabolic studies, although their metabolic responses can differ from primary hepatocytes mdpi.com.

These cell models allow for the investigation of both phase I and phase II metabolism in a more integrated cellular context compared to isolated enzyme systems.

Recombinant Enzyme Expression Systems for Pathway Elucidation

Recombinant enzyme expression systems involve the production of specific metabolic enzymes, such as UGTs or SULTs, in a host system (e.g., bacteria, insect cells, or mammalian cells). These systems provide a highly controlled environment to study the activity and substrate specificity of individual enzymes in isolation acs.orgresearchgate.netnih.gov. By using recombinant enzymes, researchers can definitively identify which specific enzymes are responsible for the conjugation of this compound or its metabolites, helping to elucidate the precise metabolic pathways involved acs.orgnih.gov. Recombinant human cytochrome P450 enzymes, for example, have been used to characterize the oxidative metabolism of steroids like estrone nih.gov.

Comparative Biotransformation of this compound Across Species

The biotransformation of steroids, including those structurally related to this compound, can vary significantly across different species. These differences can be attributed to variations in the expression levels, activity, and substrate specificity of metabolic enzymes, particularly cytochrome P450s and phase II conjugating enzymes researchgate.net.

Comparative studies in various animal species have shown distinct metabolic profiles for steroids. For instance, the metabolism of androst-4-ene-3,17-dione has been examined in different gastropod species, revealing variations in the primary metabolic pathways and sex-specific differences in enzyme activity nih.gov. Similarly, studies on anabolic steroids like boldenone (B1667361) (structurally related to this compound) have highlighted species-specific differences in metabolism and the profile of conjugated metabolites excreted rsc.org. Conjugation with glucuronic acid and sulfate (B86663), while significant in many species, can differ in rate and profile rsc.org.

Research utilizing non-human models, such as fungal species (e.g., Aspergillus and Fusarium) and chimeric mice with humanized livers, has also provided insights into the comparative biotransformation of steroids researchgate.netnih.govresearchgate.net. Fungal biotransformation can yield various hydroxylated and reduced metabolites researchgate.netnih.gov. Chimeric mouse models have been used to study human-like metabolism of steroids and can serve as an alternative for in vivo metabolism studies researchgate.net. These comparative studies are crucial for understanding the diverse metabolic fates of steroids across the biological spectrum.

Metabolic Differences and Similarities in Vertebrate and Invertebrate Models

Steroid hormones regulate biological processes in both vertebrate and invertebrate organisms, and vertebrate-type steroids are used to study invertebrate metabolism. whoi.edu Studies have shown similarities in enzyme systems, such as cytochrome P450 (CYP) enzymes, involved in oxidative metabolism. whoi.edu

Research comparing androgen metabolism in different invertebrate species, such as the gastropod Marisa cornuarietis, the amphipod Hyalella azteca, and the echinoderm Paracentrotus lividus, has revealed both similarities and interphyla differences. The presence of 17beta/3beta-hydroxysteroid dehydrogenase (HSD) and 5alpha-reductase catalyzed reactions has been demonstrated in these species. researchgate.net For example, androstenedione (B190577) is primarily converted to 5alpha-androstanedione in M. cornuarietis, while it is mainly metabolized to testosterone in P. lividus and H. azteca. researchgate.net Similar to vertebrates, tissue-specific pathways and sexual dimorphism in androgen metabolism have been observed in invertebrates. researchgate.net In P. lividus gonads, testosterone is metabolized to dihydrotestosterone (B1667394) via 5alpha-reductase, while in the digestive tube, it is metabolized to 4-androstene-3beta,17beta-diol via 3beta-hydroxysteroid dehydrogenase. researchgate.net

Invertebrate models, such as the mysid crustacean Neomysis integer, are being explored as alternatives to vertebrate animal experiments for studying the metabolism of various compounds, including steroids. whoi.edu, researchgate.net These models can provide insights into metabolic capacities and the similarity of enzyme systems to those in vertebrates. whoi.edu Studies with N. integer have investigated the metabolism of testosterone and its modulation by environmental contaminants, demonstrating the presence of phase I (hydroxylations and reductions) and phase II (conjugations with glucose and sulfate) metabolic reactions. ugent.be

Despite the presence of similar enzymatic activities, the specific metabolic pathways and the extent of transformation can differ between vertebrates and invertebrates. While vertebrates have well-characterized pathways for estrogen biosynthesis and metabolism involving enzymes like aromatase and hydroxysteroid dehydrogenases, the details of this compound's specific role and metabolism can vary. Invertebrates may utilize different enzymes or prioritize alternative metabolic routes. The presence of vertebrate-type steroids in invertebrates and their analogous functions suggest some conserved metabolic machinery, but further research is needed to fully delineate the specific pathways involving this compound in diverse invertebrate species.

Microbial Biotransformation of this compound

Microorganisms, including bacteria and fungi, are known for their ability to transform steroids, offering potential for the production of pharmaceutical intermediates and the degradation of steroid contaminants in the environment. researchgate.net, orientjchem.org Microbial biotransformation can involve various reactions such as hydroxylation, oxidation, reduction, isomerization, and cleavage of the steroid ring structure. researchgate.net, orientjchem.org

Several studies have demonstrated the microbial transformation of steroid compounds structurally related to this compound or leading to its formation or further metabolism. For instance, the fungus Neurospora crassa, when incubated with nandrolone decanoate, produced several metabolites, including estr-4-en-3,17-dione and 17β-hydroxythis compound (nandrolone). tandfonline.com This transformation involved ester hydrolysis, hydroxyl group oxidation, and hydroxylation at the 6β and 9α positions. tandfonline.com

Another study investigated the biotransformation of androst-4-ene-3,17-dione and nandrolone decanoate by Aspergillus and Fusarium species. nih.gov Fusarium fujikuroi transformed nandrolone decanoate into 17β-hydroxythis compound and estr-4-en-3,17-dione through hydrolysis and oxidation at the C-17 position. nih.gov

Microbial degradation of steroids often involves the modification or cleavage of the steroid rings. For aerobic degradation of cholesterol, the process can initiate with the oxidation of the 3β-hydroxyl group and isomerization of the Δ5 double bond to Δ4, resulting in the formation of cholest-4-en-3-one. omicsonline.org This is analogous to the structure of this compound but with a cholesterol side chain. Further degradation can involve the cleavage of the A-ring. omicsonline.org

In the context of estrogen degradation, bacteria can metabolize natural estrogens, often starting with modifications to the A ring. nih.gov While this compound itself is not an estrogen (which are characterized by an aromatic A ring), its structural similarity to intermediates in steroid metabolism makes microbial transformations relevant.

Microorganisms possess diverse enzymatic machinery capable of modifying the steroid skeleton at various positions. Table 1 summarizes some reported microbial transformations involving this compound or related compounds.

| Microorganism | Substrate | Product(s) involving this compound structure | Reaction Type(s) | Source |

| Neurospora crassa | Nandrolone decanoate | Estr-4-en-3,17-dione, 17β-hydroxythis compound | Ester hydrolysis, Oxidation, Hydroxylation | tandfonline.com |

| Fusarium fujikuroi | Nandrolone decanoate | 17β-hydroxythis compound, Estr-4-en-3,17-dione | Hydrolysis, Oxidation | nih.gov |

| Aspergillus ochraceus | 3,17-diketo-18-methyl-estra-4-ene | 11α-hydroxy-18-methyl-estra-4-en-3,17-dione | Hydroxylation | google.com |

| Cunninghamella elegans | Ethynodiol diacetate | 17α-ethynyl-17β-acetoxythis compound | Hydrolysis, Oxidation, Rearrangement, Hydroxylation | nih.gov, orientjchem.org |

| Bacillus stearothermophilus | Testosterone | 6α,17β-dihydroxyandrost-4-en-3-one, 6β-hydroxyandrost-4-en-3,17-dione, 6α-hydroxyandrost-4-en-3,17-dione | Hydroxylation, Oxidation | orientjchem.org |

Note: Some products listed above are derivatives of the this compound structure.

Microbial biotransformation offers a versatile tool for the selective modification of steroids, often with higher regio- and stereoselectivity compared to chemical synthesis. orientjchem.org This is particularly valuable for producing specific hydroxylated or oxidized derivatives that may be difficult to obtain through conventional chemical routes.

Molecular Interactions and Receptor Binding Studies of Estr 4 En 3 One

Ligand-Receptor Interaction Principles in Steroid Biology

Steroid hormones exert their biological effects by binding to specific intracellular receptor proteins, which act as ligand-activated transcription factors. This interaction is a cornerstone of steroid biology and follows several key principles. Steroid hormones, being small and hydrophobic, can cross the plasma membrane to reach their receptors located in the cytoplasm or nucleus. khanacademy.org

The binding of a ligand, such as a steroid hormone, to its receptor is highly specific, akin to a key fitting into a lock. This specificity is determined by the three-dimensional structure of the ligand and the receptor's ligand-binding pocket. The binding event is driven by various intermolecular forces, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. wikipedia.org

Upon ligand binding, the receptor undergoes a conformational change. wikipedia.org This change is crucial as it initiates a cascade of events, often including the dissociation of heat shock proteins, receptor dimerization (forming pairs of either identical or different receptors), and translocation to the nucleus if the receptor was initially in the cytoplasm. oup.com Once in the nucleus, the ligand-receptor complex binds to specific DNA sequences known as hormone response elements (HREs) in the regulatory regions of target genes. This binding, along with the recruitment of coactivator or corepressor proteins, modulates the transcription of these genes, ultimately leading to a physiological response. oup.com

Estr-4-en-3-one Interactions with Nuclear Receptors

This compound is a synthetic steroid that belongs to the estrene class of compounds. ontosight.ai Its interaction with various nuclear receptors is a subject of significant interest in endocrinology. ontosight.ai The nature and affinity of these interactions determine the compound's biological activity.

Estrogen Receptor (ERα and ERβ) Binding Affinity and Selectivity

The estrogen receptors, ERα and ERβ, are key targets for estrogenic compounds. While estradiol (B170435) binds to both ERα and ERβ with high and nearly equal affinity, many synthetic and natural compounds exhibit preferential binding to one subtype over the other. oup.com This selectivity can be influenced by subtle structural differences in the ligands. oup.com

Studies on various estrogenic compounds have revealed that binding affinity is a critical determinant of their potency. nih.gov For instance, natural and pharmaceutical estrogens typically exhibit high affinity (with dissociation constants, Kd, less than 1 nM), whereas other compounds, often termed xenoestrogens, show lower affinity (Kd > 10 nM). nih.gov The binding affinity of a compound is often expressed as a relative binding affinity (RBA) compared to estradiol.

| Compound | Receptor Subtype | Binding Affinity Data |

| This compound | ERα | Data on the specific binding affinity of the parent compound this compound for ERα is not extensively detailed in the provided search results. However, related compounds show varying affinities. |

| This compound | ERβ | Similar to ERα, specific binding affinity data for the parent compound is not readily available. Selectivity is often a key focus in the development of synthetic ligands. nih.gov |

| 17α-ethinyl-17-hydroxythis compound (Norethisterone) | ER | While primarily known for its progestogenic activity, its core structure is related to this compound. It has been studied in the context of progesterone (B1679170) receptor binding. nih.gov |

The relationship between the chemical structure of a ligand and its binding affinity for estrogen receptors is a well-studied area. Generally, for a compound to bind effectively to ERs, it is believed to require:

Hydroxyl groups (or similar moieties): These groups engage in hydrogen bonding within the ligand-binding domain, mimicking the interactions of the 3-OH and 17β-OH groups of estradiol. nih.gov

Optimal distance between hydroxyl groups: A separation of approximately 12 Å, similar to the distance between the 3-OH and 17β-OH of estradiol, is often considered favorable. nih.gov

A rigid, hydrophobic planar ring structure: This structure mimics the steroidal backbone of estradiol. nih.gov

Modifications to the core this compound structure, such as the addition of substituents, can significantly alter its binding affinity and selectivity for ERα and ERβ. nih.govontosight.ai For example, the introduction of different functional groups can enhance or decrease the binding to one or both receptor subtypes, leading to compounds with distinct biological profiles. acs.org

The binding of a ligand to an estrogen receptor induces a specific conformational change in the receptor protein. biorxiv.org This altered conformation is critical for subsequent steps in the signaling pathway, including the dimerization of the receptor. nih.gov The ligand-receptor complex can form either homodimers (ERα-ERα or ERβ-ERβ) or heterodimers (ERα-ERβ). oup.com

The specific shape adopted by the receptor upon ligand binding determines whether it will recruit coactivators, leading to gene activation, or corepressors, resulting in gene repression. Different ligands can induce distinct receptor conformations, leading to a spectrum of activities from full agonism to partial agonism or antagonism. This phenomenon is central to the development of selective estrogen receptor modulators (SERMs).

Structure-Activity Relationships for ER Binding

Androgen Receptor (AR) and Progesterone Receptor (PR) Interactions

In addition to estrogen receptors, this compound and its derivatives can interact with other steroid hormone receptors, such as the androgen receptor (AR) and the progesterone receptor (PR).

Nandrolone (B1676933), which is 17β-hydroxythis compound, is a well-known anabolic steroid that binds to and activates the androgen receptor. nih.gov Upon binding, the AR undergoes a conformational change, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA to regulate gene transcription. nih.gov Bolandione (estr-4-ene-3,17-dione) is a precursor to nandrolone and has been shown to have weak androgenic properties itself, with a much lower potency for transactivating the AR compared to dihydrotestosterone (B1667394) (DHT). wikipedia.org

The interaction of this compound derivatives with the progesterone receptor has also been investigated. For example, 17α-ethinyl-17-hydroxythis compound (norethisterone) is a synthetic progestin that exhibits a high affinity for the progesterone receptor. nih.govrcsb.org The binding of such ligands to the PR's ligand-binding pocket can stabilize an active conformation, even though they may have different substituents compared to the natural ligand, progesterone. rcsb.org The flexibility of the PR ligand-binding pocket allows it to accommodate a variety of ligands. rcsb.org

| Compound Derivative | Receptor | Interaction Type | Finding |

| Nandrolone (17β-hydroxythis compound) | Androgen Receptor (AR) | Agonist | Binds to and activates AR, promoting gene expression for male sex characteristics. nih.gov |

| Bolandione (estr-4-ene-3,17-dione) | Androgen Receptor (AR) | Weak Agonist | Potency to transactivate AR is 10 times lower than DHT. wikipedia.org |

| Norethisterone (17α-ethinyl-17-hydroxythis compound) | Progesterone Receptor (PR) | High-affinity agonist | Binds with high affinity to the PR. nih.govrcsb.org |

Off-Target Receptor Binding Profiling (e.g., GR, MR, PPAR)

To fully characterize the pharmacological profile of a compound like this compound, it is essential to assess its potential interactions with a broader range of receptors beyond its primary targets. This "off-target" profiling helps to identify any unintended interactions that could lead to unexpected biological effects. fda.gov Such studies typically involve screening the compound against a panel of receptors, including the glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and peroxisome proliferator-activated receptors (PPARs), among others. eurofinsdiscovery.com

For instance, studies on progesterone receptor ligands have sometimes included assessments of their binding to the glucocorticoid receptor to distinguish specific PR binding from cross-reactivity. nih.gov Comprehensive off-target profiling provides a more complete picture of a compound's selectivity and potential for a complex pharmacological profile. researchgate.net This is a critical step in drug discovery and development to ensure that a compound's activity is as specific as possible to its intended target. creative-diagnostics.com

Non-Genomic Receptor Interactions of this compound

Classical estrogen receptors, ERα and ERβ, which primarily function as nuclear transcription factors, can also be localized to the plasma membrane, where they are referred to as membrane estrogen receptors (mERs). nih.govmdpi.comoup.com At the membrane, they can initiate rapid signaling cascades, often through G-protein coupling or by interacting with growth factor receptors. nih.govoup.com

Studies on the human breast cancer cell line MCF-7 have shown that this compound (nandrolone) can elicit rapid, non-genomic effects by interacting with a membrane-associated estrogen receptor. nih.govresearchgate.net This interaction was found to activate downstream signaling pathways, including the extracellular regulated protein kinases 1/2 (ERK1/2) and Akt, which are critical regulators of cell survival and proliferation. nih.govresearchgate.net The involvement of an estrogen receptor was confirmed as the activation of these pathways by nandrolone was successfully blocked by the ER antagonist ICI 182,780. nih.govresearchgate.net This demonstrates that this compound can function as an agonist at membrane-associated ERs, initiating rapid intracellular signaling events.

The G Protein-Coupled Estrogen Receptor 1 (GPER1), formerly known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic responses to estrogens. wikipedia.orggenecards.org Upon activation by its primary ligand, 17β-estradiol, GPER1 stimulates adenylyl cyclase, increases cyclic AMP levels, and promotes intracellular calcium mobilization. wikipedia.org The receptor is found on the plasma membrane and the endoplasmic reticulum. wikipedia.org

Despite its crucial role in mediating non-genomic estrogenic signals, there is currently no direct evidence to suggest that this compound binds to or activates GPER1. Ligand binding studies have shown that GPER1 binds 17β-estradiol with high affinity but does not show specific binding for other endogenous steroids like testosterone (B1683101), progesterone, or cortisol. wikipedia.orgnih.gov Given the structural similarity of this compound to testosterone, it is plausible that it is not a direct ligand for GPER1, though definitive studies are lacking. The potential role of GPER1 in mediating some of the downstream effects of this compound in tissues where both are expressed, such as skeletal muscle, remains an area for further investigation. acs.orgresearchgate.net

The non-genomic signaling initiated by this compound involves crosstalk with other membrane-bound proteins and signaling complexes.

Insulin-like Growth Factor-I Receptor (IGF-IR): Research has demonstrated a significant interaction between the signaling pathways activated by this compound and the IGF-I receptor. In MCF-7 cells, nandrolone was shown to activate rapid signaling involving the IGF-I receptor, in addition to ER, ERK1/2, and Akt. nih.govresearchgate.net This suggests a cooperative or synergistic action between mERs and growth factor receptor pathways in response to nandrolone.

Kinases and G-Proteins: Non-genomic effects of nandrolone may be mediated through interactions with various kinases and G-proteins. nih.gov This is consistent with the general mechanism of membrane receptor signaling, which often involves the activation of kinase cascades (e.g., PI3K/Akt, MAPK/ERK) and G-protein-mediated second messenger systems. nih.govoup.com

Numb Protein: In C2C12 myoblasts, this compound has been shown to influence the interaction between the myogenic differentiation factor D (MyoD) and Numb, a membrane-associated protein and Notch inhibitor. nih.gov Nandrolone treatment promoted the formation of Numb-MyoD complexes, which facilitated the nuclear accumulation of MyoD. nih.gov This highlights a novel interaction with a membrane-associated signaling regulator.

Sigma Receptors: Studies investigating the neurological effects of nandrolone have suggested a potential interaction with sigma receptors (σR), which are membrane proteins involved in regulating neurotransmitter systems. Chronic nandrolone administration in rats was found to alter the binding of neurosteroids to σ-1 and σ-2 receptor sites, indicating an indirect modulatory effect on these membrane-bound proteins. researchgate.net

G Protein-Coupled Estrogen Receptor 1 (GPER1/GPR30)

Computational Modeling of this compound Receptor Binding

Computational modeling provides powerful tools for predicting and analyzing the interactions between ligands like this compound and their protein targets at a molecular level. iitm.ac.in These methods can elucidate binding modes, predict binding affinities, and offer insights into the structural basis of a compound's activity. iitm.ac.inpatsnap.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. iitm.ac.inalliedacademies.org This method evaluates various poses and scores them based on factors like electrostatic interactions and hydrogen bonding. patsnap.com Molecular dynamics (MD) simulations build upon this by simulating the physical movements of atoms and molecules over time, providing insights into the flexibility, conformational changes, and stability of the ligand-receptor complex. iitm.ac.ingithub.io

Molecular docking studies have indicated that this compound can form stable hydrogen bonds with key protein targets, exhibiting high affinity. patsnap.com While specific docking studies into mERs are not widely published, the technique has been applied to understand nandrolone's interaction with other proteins, such as cytochrome P450 enzymes. researchgate.netresearchgate.net Furthermore, related quantitative structure-activity relationship (QSAR) studies have been performed on steroid binding to membrane receptors, such as the membrane progesterone receptor α (mPRα), for which nandrolone shows measurable binding affinity. nih.gov

| Compound | IC50 (nM) | Relative Binding Affinity (RBA, %) |

|---|---|---|

| Progesterone | 7.87 | 1.15 |

| Nandrolone (this compound) | 7.20 | 0.48 |

| Testosterone | 6.02 | -0.70 |

| 5α-Dihydronandrolone | 6.50 | -0.22 |

To obtain a more quantitative measure of binding affinity, computational chemists employ methods that calculate the free energy of binding (ΔG).

Free Energy Perturbation (FEP) is a rigorous, physics-based method that calculates the difference in binding free energy between two similar ligands by simulating a non-physical, "alchemical" transformation from one molecule to the other both in solution and when bound to the receptor. uiuc.edu While computationally intensive, FEP can yield highly accurate predictions of relative binding affinities, making it a valuable tool in lead optimization. rub.de

Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM-PBSA/GBSA) are more common and less computationally demanding end-state methods for estimating binding free energies. nih.govrsc.orgnih.gov These methods work by calculating the energy components of the ligand, receptor, and complex from snapshots of an MD simulation. The total binding free energy is determined by summing the changes in molecular mechanics energy (van der Waals, electrostatic) and solvation free energy upon binding. nih.govnih.gov While generally less accurate than FEP, MM-PBSA/GBSA is widely used for ranking compounds and identifying key residues involved in binding. nih.govresearchgate.net

Although specific FEP or MM-PBSA studies for the interaction of this compound with mERs or GPER1 are not prominently available, these methods represent the state-of-the-art for quantitatively assessing ligand-receptor interactions.

| Energy Component | Description |

|---|---|

| ΔE_vdw (van der Waals) | Energy from short-range attractive and repulsive forces. |

| ΔE_elec (Electrostatic) | Energy from Coulombic interactions between atomic charges. |

| ΔG_polar (Polar Solvation) | Energy required to transfer the solute from vacuum to the polar solvent (water). Calculated via PB or GB models. |

| ΔG_nonpolar (Nonpolar Solvation) | Energy related to cavity formation and van der Waals interactions with the solvent. Often estimated from the solvent-accessible surface area (SASA). |

| ΔG_binding (Total) | Sum of all components (ΔE_vdw + ΔE_elec + ΔG_polar + ΔG_nonpolar). |

Quantitative Structure-Activity Relationship (QSAR) for Receptor Affinity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to correlate the structural properties of chemical compounds with their biological activities. In the context of this compound (also known as nandrolone or 19-nortestosterone) and its derivatives, QSAR models are instrumental in predicting their binding affinity to steroid receptors, such as the androgen receptor (AR). These models help in understanding the key molecular features that govern the interaction between the steroid and the receptor, thereby guiding the design of new compounds with desired activities.

Research on the 19-nor-testosterone family of steroids, to which this compound belongs, has shown that electronic and physicochemical properties are significant predictors of biological activity. biologists.comresearchgate.net A QSAR study on this family of steroids highlighted several key molecular descriptors that influence their interaction with the anabolic-androgenic receptor binding site. biologists.comresearchgate.net These descriptors include:

The energy difference between the Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO): This descriptor relates to the chemical reactivity and stability of the molecule.

The chemical potential and the net charge of different carbon atoms in the steroid nucleus: These electronic properties play a key role in the electrostatic interactions with the receptor. biologists.comresearchgate.net

These QSAR models have been used to predict the anabolic-androgenic ratio (AAR) of various derivatives. For instance, studies have predicted that 17α-cyclopropyl-17β, 3β-hydroxy-4-estrene would have a high AAR, while 7α-methyl-17β-acetoxy-estr-4-en-3-one would exhibit a low AAR, based on their calculated molecular descriptors. biologists.comresearchgate.net

The development of predictive QSAR models is crucial for screening large libraries of compounds for potential endocrine-disrupting effects or for identifying new therapeutic agents. tdx.cat By analyzing the structural features responsible for binding to receptors like the androgen receptor, these models can help in identifying compounds with high affinity and specificity. pnas.org For example, a 2D-QSAR model for androgen receptor binding has indicated that hydrophobicity, the presence of a steroidal nucleus, and a hydrogen bond donor at an appropriate position contribute positively to binding affinity. pnas.org

| Compound | Relative Binding Affinity (RBA) (%) |

|---|---|

| Testosterone | 100 |

| 19-Nortestosterone (Nandrolone) | 100 |

| 7α-methyl-19-nortestosterone | 200 |

| 5α-Dihydrotestosterone (DHT) | 200-300 |

| 5α-Dihydro-19-nortestosterone | 50 |

This table presents illustrative data on the relative binding affinities of various androgens to the androgen receptor, demonstrating the impact of structural modifications on binding.

Biosensor and Biophysical Techniques for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand, e.g., the androgen receptor) is immobilized. The binding of the other molecule (the analyte, e.g., this compound) from a solution flowing over the surface is detected as a change in the SPR signal. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), providing a detailed kinetic profile of the interaction. mdpi.comgoogle.com

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with a binding event. In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the macromolecule (e.g., the androgen receptor) in a sample cell. The heat released or absorbed during the interaction is measured, allowing for the determination of the binding affinity (Kₐ), the binding stoichiometry (n), the enthalpy change (ΔH), and the entropy change (ΔS) of the interaction. nih.gov

ITC provides a complete thermodynamic profile of the binding interaction, which is crucial for understanding the driving forces behind the binding process (i.e., whether it is enthalpy-driven or entropy-driven). This information can be invaluable for structure-based drug design. While specific ITC data for the binding of this compound to the androgen receptor is not widely published, the technique has been used to characterize the thermodynamics of other steroid-receptor interactions and the binding of peptides to the androgen receptor. biologists.comnih.gov For example, ITC has been employed to measure the binding affinity of a peptide PROTAC drug to the AR-V7 variant of the androgen receptor, yielding a dissociation constant of 49.5 nM. nih.gov

| Technique | Parameter | Description | Typical Units |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | kₐ (Association Rate Constant) | Rate of complex formation | M⁻¹s⁻¹ |

| kₑ (Dissociation Rate Constant) | Rate of complex decay | s⁻¹ | |

| Kₑ (Equilibrium Dissociation Constant) | Measure of binding affinity (kₑ/kₐ) | M (e.g., nM, µM) | |

| Isothermal Titration Calorimetry (ITC) | Kₐ (Association Constant) | Measure of binding affinity (1/Kₑ) | M⁻¹ |

| n (Stoichiometry) | Molar ratio of ligand to receptor in the complex | Unitless | |

| ΔH (Enthalpy Change) | Heat released or absorbed upon binding | kcal/mol or kJ/mol | |

| ΔS (Entropy Change) | Change in randomness of the system upon binding | cal/mol·K or J/mol·K |

This table outlines the key parameters that can be obtained from SPR and ITC experiments, providing insights into the kinetics and thermodynamics of molecular interactions.

Fluorescence Polarization (FP) is a solution-based, homogeneous technique used to measure molecular binding events. The principle of FP is based on the difference in the rotational speed of a small fluorescently labeled molecule (the tracer) when it is free in solution versus when it is bound to a larger molecule (the receptor). A small, rapidly rotating fluorescent molecule will have a low polarization value, while the larger, slower-tumbling complex will have a high polarization value.

In a competitive binding assay format, a fluorescently labeled ligand (tracer) is used that binds to the receptor of interest, such as the androgen receptor. When an unlabeled compound, like this compound or its derivatives, is added, it competes with the tracer for binding to the receptor. This displacement of the tracer from the receptor leads to a decrease in the fluorescence polarization signal. The concentration of the test compound that causes a 50% reduction in the tracer binding is known as the IC₅₀ value, which is a measure of the compound's binding affinity. thermofisher.comthermofisher.com

FP assays are widely used for high-throughput screening of potential receptor ligands due to their sensitivity and homogeneous format. thermofisher.comthermofisher.com Studies have utilized FP competitive binding assays to determine the binding affinities of various progestins and androgens to the androgen receptor. For example, the binding affinities of several clinically relevant progestins, some of which are structurally related to 19-nortestosterone, have been characterized by their IC₅₀ values for the androgen receptor. aacrjournals.org

| Compound | AR IC₅₀ (nM) |

|---|---|

| Levonorgestrel (B1675169) (LNG) | 2.90 |

| Medroxyprogesterone acetate (B1210297) (MPA) | 4.53 |

| Norgestimate (NGM) | 5.02 |

| Norethindrone (B1679910) (NET) | 18.02 |

| Norethynodrel | 196.70 |

| Norethindrone acetate (NETA) | 876.90 |

This table, adapted from a study on progestin binding profiles, illustrates the use of fluorescence polarization to quantify the binding affinity of various steroids to the androgen receptor. aacrjournals.org The IC₅₀ values indicate the concentration required to displace 50% of a fluorescently labeled androgen from the receptor.

Other spectroscopic methods can also be employed to study the interactions of this compound with receptors. These can include techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide detailed structural information about the ligand-receptor complex in solution, and Circular Dichroism (CD) spectroscopy, which can be used to investigate conformational changes in the receptor upon ligand binding.

Biological Activities and Mechanistic Studies of Estr 4 En 3 One in Model Systems

Modulation of Cellular Signaling Pathways by Estr-4-en-3-one

This compound and its derivatives exert their effects by modulating intricate cellular signaling networks. These interactions are fundamental to understanding their impact on cell fate and function.

Impact on Kinase Cascades (e.g., MAPK, PI3K/Akt pathways)

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways are central regulators of cell growth, survival, and proliferation. plos.orgwikipedia.org Crosstalk between steroid hormone receptors and these kinase cascades is a critical mechanism of cellular control. mdpi.com While direct, specific modulation of the MAPK or PI3K/Akt pathways by the parent compound this compound is not extensively detailed in the reviewed literature, the actions of its derivatives and related steroids provide mechanistic insights.

The growth-stimulatory effects of some 19-nortestosterone derivatives in breast cancer cell lines are suggested to occur via interaction with the estrogen receptor (ER). capes.gov.bruzh.ch Estrogen receptor signaling is known to be interconnected with the PI3K/Akt and MAPK pathways. mdpi.com Activation of these kinase cascades can lead to estrogen-independent ER transcriptional activity, promoting cell survival and proliferation. nih.gov For instance, growth factor receptors can activate both MAPK and PI3K signaling, which in turn can phosphorylate and activate the ER, demonstrating a complex interplay between these signaling networks. mdpi.com Therefore, it is plausible that the ER-mediated effects of this compound derivatives could involve the modulation of these kinase cascades, though further specific research is required.

Regulation of Gene Expression through Transcriptional Activation/Repression

Gene expression is a highly regulated process involving the binding of transcription factors to specific DNA sequences, which can either activate or repress the rate of transcription. acnp.orgwikipedia.orgebsco.com Steroid hormones like this compound function as signaling molecules that, upon binding to their nuclear receptors, act as transcription factors to modulate the expression of target genes. wikipedia.orgresearchgate.net